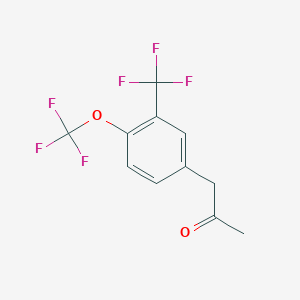![molecular formula C13H12N4S B14043124 [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiourea group, which is known for its versatile reactivity and ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea typically involves the condensation reaction between phenyl(pyridin-2-yl)methylideneamine and thiourea. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to potential therapeutic effects. The compound’s thiourea group also allows it to act as a nucleophile, participating in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is unique due to its combination of a Schiff base and thiourea group, which provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H12N4S |
|---|---|
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12- |
Clave InChI |
DJSSWOPZTQTBBW-VBKFSLOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/NC(=S)N)/C2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



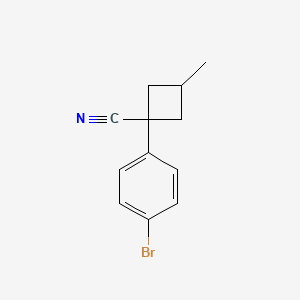
![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
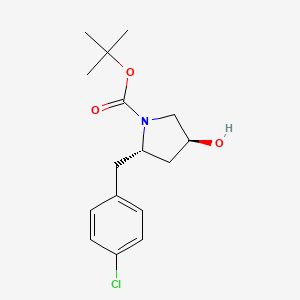
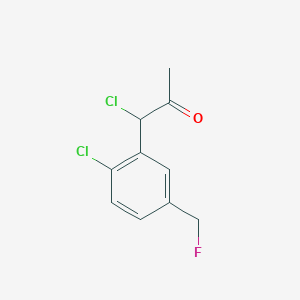
![4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14043080.png)

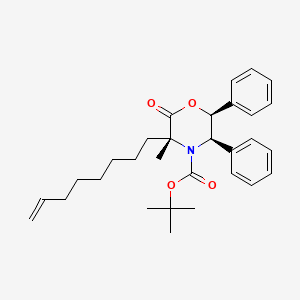

![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)

